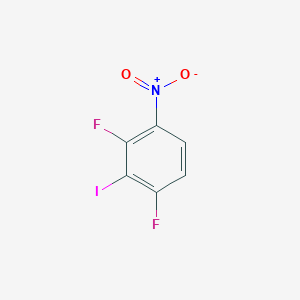

1,3-Difluoro-2-iodo-4-nitrobenzene

Descripción

Contextual Significance of Fluorine and Iodine in Aromatic Systems

The incorporation of fluorine and iodine into aromatic systems has profound effects on the physical, chemical, and biological properties of the resulting molecules. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly alter the acidity, basicity, and reactivity of the aromatic ring. stackexchange.com This high electronegativity also contributes to increased thermal stability and resistance to metabolic degradation in drug molecules. nih.gov The introduction of fluorine can also enhance the binding affinity of a molecule to its biological target, a property highly sought after in medicinal chemistry. nih.gov While fluorine is a poor leaving group in many contexts, in nucleophilic aromatic substitution (SNAr) reactions, its strong electron-withdrawing nature stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction rate. stackexchange.com

Iodine, in contrast, is the least electronegative of the common halogens and is known for its ability to serve as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-fluorine bond, making it more susceptible to cleavage and subsequent functionalization. This reactivity makes iodinated aromatics key intermediates for introducing a wide range of substituents onto the aromatic ring. While direct iodination of aromatic rings can be challenging and often requires the use of oxidizing agents, the resulting iodoaromatics are invaluable in synthetic chemistry. libretexts.org

The distinct and often complementary roles of fluorine and iodine in aromatic systems allow for their strategic use in designing complex synthetic pathways. Fluorine can be used to tune the electronic properties and metabolic stability of a molecule, while iodine provides a reactive handle for further molecular elaboration.

Strategic Importance of 1,3-Difluoro-2-iodo-4-nitrobenzene as a Versatile Building Block in Complex Molecular Architectures

The compound this compound stands out as a particularly valuable building block in organic synthesis due to the specific arrangement of its functional groups. This molecule combines the electronic influence of two fluorine atoms and a nitro group with the synthetic versatility of an iodine atom. The two fluorine atoms, positioned meta to each other, along with the nitro group, create a highly electron-deficient aromatic ring. This electronic environment significantly influences the reactivity of the different positions on the ring.

The iodine atom, situated between the two fluorine atoms, is activated for various cross-coupling reactions, allowing for the introduction of a diverse array of substituents at this position. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, such as diazotization or amide bond formation. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. This multi-faceted reactivity makes this compound a linchpin in the synthesis of complex molecules, where sequential and site-selective modifications are required.

Overview of Research Trajectories in Fluorinated, Iodinated, and Nitro-Substituted Aromatics

Research in the field of fluorinated, iodinated, and nitro-substituted aromatics is driven by the continuous demand for new molecules with tailored properties for applications in medicine, agriculture, and materials science. A major research trajectory involves the development of novel and more efficient methods for the selective introduction of fluorine and iodine into aromatic rings. researchgate.net This includes the design of new fluorinating and iodinating reagents with improved reactivity and selectivity.

Another significant area of research focuses on exploring the unique reactivity of polyfunctionalized aromatic compounds like this compound in various chemical transformations. Chemists are constantly developing new catalytic systems and reaction conditions to exploit the distinct properties of each functional group, enabling the synthesis of previously inaccessible molecular architectures.

Furthermore, there is a growing interest in understanding the structure-property relationships of these compounds. By systematically varying the substitution pattern on the aromatic ring, researchers aim to fine-tune the electronic, optical, and biological properties of the resulting molecules. This knowledge is crucial for the rational design of new drugs, functional materials, and other high-value chemical products. The investigation of nitroaromatic compounds also extends to their environmental impact and biodegradation, as many are considered pollutants. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-difluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,3 Difluoro 2 Iodo 4 Nitrobenzene

Regioselective Synthesis of Fluorinated Iodonitrobenzene Derivatives

The successful synthesis of 1,3-difluoro-2-iodo-4-nitrobenzene hinges on the regioselective introduction of the nitro and iodo groups. The directing effects of the fluorine atoms play a crucial role in the initial nitration step, while the combined influence of all three substituents (two fluorine atoms and a nitro group) governs the final iodination stage.

The precursor for the synthesis is typically 1,3-difluorobenzene. The introduction of a nitro group onto this ring must be controlled to favor the formation of 1,3-difluoro-2-nitrobenzene (B107855) (also known as 2,6-difluoronitrobenzene). tcichemicals.comsigmaaldrich.com This intermediate is key to achieving the desired substitution pattern in the final product.

Electrophilic aromatic nitration is a fundamental reaction in organic synthesis, but it often requires harsh conditions, such as the use of fuming nitric acid and concentrated sulfuric acid, which can lead to over-nitration and safety hazards. Modern methodologies focus on milder and more controllable conditions to improve selectivity and yield.

One such advanced method involves the use of trifluoromethanesulfonic acid (HOTf) as a catalyst with commercially available 68% nitric acid. acs.orgresearchgate.net This system is highly efficient, with the strong acidity and water-absorbing properties of HOTf facilitating the reaction, often at room temperature and in a short time. acs.orgresearchgate.net By adjusting the amount of HOTf, the reaction can be controlled to favor mononitration, which is crucial for preparing the desired precursor. acs.org The reaction can be performed in solvents like hexafluoroisopropanol (HFIP) or even under solvent-free conditions. acs.orgresearchgate.net

Another strategy for controlling highly exothermic reactions like nitration is the use of continuous flow reactors. These systems offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters such as temperature and residence time. This enhanced control minimizes the formation of byproducts and improves safety and yield. For instance, the continuous nitration of p-difluorobenzene has been shown to significantly increase yield and reduce reaction time compared to batch processes. chemicalbook.com

| Method | Reagents | Conditions | Advantages |

| Classical Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Varies, often elevated temperatures | Low cost of reagents |

| HOTf-Catalyzed Nitration | 68% HNO₃, Trifluoromethanesulfonic acid (HOTf) | Room temperature, short reaction time | Mild, controllable, high yields, scalable acs.orgresearchgate.net |

| Continuous Flow Nitration | Fuming HNO₃ / H₂SO₄ | Controlled residence time (e.g., ~2 min) | Enhanced safety, superior heat/mass transfer, high yield chemicalbook.com |

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene (B151609) ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. nih.gov

Halogens, including fluorine, are a unique class of substituents. They are deactivating due to their strong electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect). rsc.org However, they are ortho-, para-directors because they can donate electron density back to the ring via resonance through their lone pairs (π-donation). nih.govrsc.org In the case of fluorobenzene, while it is less reactive than benzene, substitution occurs preferentially at the para position. nih.gov

In the nitration of 1,3-difluorobenzene , the directing effects of both fluorine atoms must be considered.

The fluorine atom at C1 directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4).

The fluorine atom at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Both fluorine atoms strongly activate the C2 position through their ortho-directing resonance effect. The C4 and C6 positions are also activated, but each is only influenced by one fluorine atom in a para-directing manner and is meta to the other. Consequently, the C2 position is the most nucleophilic site, leading to the regioselective formation of 1,3-difluoro-2-nitrobenzene as the major product.

| Substituent (in Benzene) | Effect on Reactivity | Directing Influence | Rationale |

| -F, -Cl, -Br, -I | Deactivating | Ortho-, Para- | Strong inductive withdrawal deactivates the ring, but resonance donation from lone pairs directs substitution to ortho and para positions. rsc.orgthieme-connect.com |

| -NO₂ | Strongly Deactivating | Meta- | Strong inductive and resonance withdrawal of electron density makes the ortho and para positions particularly electron-poor. researchgate.net |

| -CH₃ | Activating | Ortho-, Para- | Inductive electron donation activates the ring and stabilizes the arenium ion intermediates for ortho and para attack. researchgate.net |

Once 1,3-difluoro-2-nitrobenzene is synthesized, the final step is the introduction of an iodine atom at the C4 position. The starting material for this step is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (two fluorine atoms and one nitro group). Therefore, direct electrophilic iodination is challenging. A more viable strategy involves converting the nitro group into an amine, followed by a Sandmeyer-type reaction.

A classic and robust metal-free method for introducing iodine onto an aromatic ring is the Sandmeyer reaction. This two-step process begins with the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with an iodide salt. organic-chemistry.orgchinesechemsoc.org

Reduction: 1,3-difluoro-2-nitrobenzene is reduced to 2,6-difluoroaniline (B139000). This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Iodination: The resulting 2,6-difluoroaniline is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid) at low temperatures (0–10 °C) to form a diazonium salt. google.com This intermediate is typically not isolated and is immediately treated with a solution of potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to yield this compound. Careful temperature control is crucial during this step to prevent unwanted side reactions of the unstable diazonium salt. google.com

More recent developments have provided one-pot, metal-free methods to convert nitroarenes directly into iodoarenes. nih.gov Some of these novel approaches are promoted by visible light, which induces the transformation of the nitro group, followed by diazotization and iodination steps in a single reaction vessel. acs.orgrsc.org These methods offer milder conditions and improved step-economy. nih.govrsc.org

An alternative strategy for synthesizing aryl iodides is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. nih.gov This involves substituting a different halogen, such as bromine or chlorine, with iodine. This approach would require the synthesis of a precursor like 1,3-difluoro-2-bromo-4-nitrobenzene.

Transition-metal catalysis is often employed to facilitate this exchange. Copper and nickel-based catalysts have proven particularly effective.

Copper-Catalyzed Iodination: A mild and general method for converting aryl bromides to aryl iodides uses a catalytic system of copper(I) iodide (CuI) with a diamine ligand. acs.org The reaction proceeds with sodium iodide (NaI) as the iodine source and tolerates a wide range of functional groups. acs.org

Nickel-Catalyzed Iodination: Nickel complexes are also powerful catalysts for the aromatic Finkelstein reaction. rsc.orgnih.gov These reactions can convert aryl bromides into the corresponding iodides efficiently. Some modern protocols even utilize visible light to promote the nickel-catalyzed halogen exchange under mild conditions. acs.org

These metal-catalyzed methods provide a powerful alternative to classical approaches, often with better functional group tolerance and milder reaction conditions. thieme-connect.comthieme-connect.com The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0) or Cu(I)), followed by halogen exchange with an iodide salt, and finally, reductive elimination to release the aryl iodide product and regenerate the catalyst. thieme-connect.com

Iodination Techniques for Fluoronitrobenzene Intermediates

Direct C-H Iodination Methodologies

Direct C-H iodination represents a highly efficient and atom-economical approach to installing an iodine atom onto an aromatic ring. This strategy avoids the need for pre-functionalized substrates, such as organometallic reagents. For the synthesis of this compound, this would involve the direct iodination of the precursor 1,3-difluoro-4-nitrobenzene.

The challenge in this transformation lies in the regioselectivity. The substrate contains two fluorine atoms, which are ortho-, para-directing, and a nitro group, which is a strong meta-director. The target C2 position is ortho to one fluorine atom and meta to the nitro group and the second fluorine atom. The electronic and steric influences of these groups must be carefully managed to achieve iodination at the desired position.

Common reagents for electrophilic iodination include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid), iodine monochloride (ICl), and N-iodosuccinimide (NIS). The reactivity of the aromatic ring, which is significantly deactivated by the electron-withdrawing nitro and fluoro groups, necessitates harsh reaction conditions or highly reactive iodinating systems. Late-stage functionalization (LSF) of C-H bonds is a field of growing importance, though achieving selective functionalization on complex molecules with multiple functional groups remains a significant challenge. nih.gov

| Iodinating Reagent | Typical Conditions | Considerations for 1,3-difluoro-4-nitrobenzene |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃) | Strongly acidic media, elevated temperatures | Risk of over-nitration or side reactions due to harsh conditions. |

| N-Iodosuccinimide (NIS) | Often used with an acid catalyst (e.g., TFA) | Milder conditions may offer better control but might lack reactivity for a deactivated ring. |

| Iodine Monochloride (ICl) | Lewis acid catalyst may be required | Highly reactive, but may lead to a mixture of isomers. researchgate.net |

Multistep Synthetic Pathways for the Derivatization of Aromatic Systems

Due to the challenges of direct C-H iodination on a deactivated and complexly substituted ring, multistep synthetic pathways are often more practical for achieving the desired isomer with high purity.

The order of introducing substituents onto the aromatic ring is critical in determining the final product's regiochemistry. libretexts.org A plausible synthetic route to this compound could start from a simpler, appropriately substituted precursor. For instance, starting with 3,5-difluoroaniline, a sequence of reactions can be envisioned. The amino group is a strong ortho-, para-director, which can be exploited to install other substituents before it is removed or converted.

A potential synthetic sequence is outlined below:

Iodination of 3,5-difluoroaniline: The strong activating and directing effect of the amino group can facilitate the introduction of iodine at the C4 position to yield 3,5-difluoro-4-iodoaniline. vanderbilt.edu

Halogenation: Subsequent halogenation (e.g., bromination or chlorination) would likely occur at the C2 and C6 positions, ortho to the amino group. vanderbilt.edu

Deamination: The amino group can be removed via diazotization followed by reduction (e.g., with hypophosphorous acid). This would yield a 1,3-difluoro-2,6-dihalo-4-iodobenzene derivative.

Nitration: The final step would be nitration. The position of nitration would be directed by the existing halogen atoms.

An alternative strategy involves the regioselective lithiation of fluorobenzenes, followed by quenching with an iodinating agent. vanderbilt.edu For example, 1,3-difluoro-4,6-dihalobenzenes can be lithiated and subsequently iodinated to produce pentahalobenzenes in excellent yields. vanderbilt.edu This highlights the power of sequential functionalization in building complex halogenated aromatic systems.

Achieving chemo- and regioselectivity is paramount in the synthesis of highly substituted aromatics. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position of the incoming group.

In the context of this compound, the primary challenge is to control the position of iodination and nitration. The directing effects of the substituents can be competing or reinforcing.

Fluorine: Ortho-, para-director (deactivating).

Nitro Group: Meta-director (strongly deactivating).

Iodine: Ortho-, para-director (deactivating).

If starting from 1,3-difluorobenzene, nitration would yield 2,4-difluoronitrobenzene (B147775) and 2,6-difluoronitrobenzene. To obtain the desired 4-nitro isomer, a different strategy is needed. A more controlled approach might involve a Sandmeyer-type reaction starting from a pre-functionalized aniline (B41778).

The development of new catalysts and reaction conditions is crucial for improving selectivity. For example, protein engineering has been used to create variants of enzymes that can achieve high regioselectivity in aromatic oxidations by reshaping the active site cavity to control substrate binding. nih.gov While not directly applied to this specific synthesis, this approach represents the frontier of selective catalysis.

Modern Techniques in Nitro Compound Preparation and Functionalization

The introduction and transformation of the nitro group are key aspects of synthesizing the target molecule. Modern synthetic chemistry offers a variety of advanced methods for these processes. orgchemres.orgsci-hub.se

Nitration reactions, traditionally carried out with hazardous mixed acids, have seen significant advancements. nih.gov Modern methods focus on milder conditions and higher selectivity.

Ipso-nitration: This involves the nitration at a position already occupied by another substituent, often a boronic acid or a stannane. Photocatalytic, metal-free ipso-nitration of arylboronic acids provides a mild and regioselective route to nitroaromatics with excellent functional group compatibility. organic-chemistry.org

Catalytic Nitration: The use of catalysts, such as metal-modified montmorillonite (B579905) clays, can enable nitration with nitric acid under safer, more environmentally friendly conditions. organic-chemistry.org

The nitro group itself is a versatile functional handle. nih.gov It can be:

Reduced: The reduction of the nitro group to an amino group is a fundamental transformation, opening pathways to a wide range of other functionalities via diazotization or N-alkylation.

Displaced: Nucleophilic aromatic substitution (SNAr) of the nitro group is possible, especially when activated by other electron-withdrawing groups.

Modified through umpolung reactivity: Under certain conditions, the carbon atom bearing the nitro group can be made to act as an electrophile, reacting with various nucleophiles. nih.gov

| Modern Nitration Method | Description | Potential Advantage |

|---|---|---|

| ipso-Nitration of Arylboronic Acids | Replacement of a -B(OH)₂ group with a -NO₂ group. organic-chemistry.org | High regioselectivity determined by the position of the boronic acid. |

| Clay-Catalyzed Nitration | Use of solid acid catalysts like Claycop. organic-chemistry.org | Environmentally benign, reusable catalyst, milder conditions. |

| Photocatalytic Nitration | Metal-free conditions using light to promote the reaction. organic-chemistry.org | Avoids harsh reagents and high temperatures. |

Green Chemistry Considerations and Sustainable Synthetic Routes for Halogenated Aromatics

The synthesis of halogenated aromatic compounds traditionally involves hazardous reagents and solvents, generating significant chemical waste. rsc.orgtaylorfrancis.com Green chemistry principles aim to mitigate these issues by designing safer and more sustainable synthetic processes. nih.gov

For the synthesis of this compound, several green strategies could be implemented:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of a synthesis. nih.gov

Catalytic Halogenation: The use of organocatalysts, such as indole-based catalysts for bromination, allows reactions to proceed in non-polar, green solvents like heptane (B126788) under mild conditions. rsc.org This avoids the need for strong acids or metal catalysts.

Electrochemical Synthesis: Electrocatalytic methods can be used for halogenation, using simple salts like sodium chloride as the halogen source and an electric current to drive the reaction. researchgate.net This approach offers high selectivity and improved safety.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Direct C-H functionalization is an excellent example of an atom-economical reaction.

The development of sustainable routes for halogenated aromatics is an active area of research, driven by both environmental regulations and economic incentives. rsc.orgtaylorfrancis.comrsc.org

Reactivity and Mechanistic Investigations of 1,3 Difluoro 2 Iodo 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic rings. In the context of 1,3-difluoro-2-iodo-4-nitrobenzene, the SNAr reactions are particularly facile due to the strong activation provided by the fluorine and nitro substituents.

The presence of strongly electron-withdrawing groups is a prerequisite for activating an aromatic ring towards nucleophilic attack. In this compound, the two fluorine atoms and the nitro group synergistically decrease the electron density of the aromatic ring, making it highly electrophilic. The nitro group, in particular, with its potent -M (mesomeric) and -I (inductive) effects, significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The outcome of SNAr reactions with this compound is highly dependent on the nature of the nucleophile and the reaction conditions employed. Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one or more of the substituents. The regioselectivity of the substitution is often governed by a combination of electronic and steric factors.

For instance, studies on similar activated halogenated nitroaromatics have shown that the choice of nucleophile can determine which halogen is displaced. nih.gov Hard nucleophiles, such as alkoxides, tend to favor substitution at the most electron-deficient carbon, while softer nucleophiles, like thiolates, can exhibit different selectivity profiles. The reaction conditions, such as solvent, temperature, and the presence of a base, also play a critical role in determining the reaction's efficiency and selectivity. For example, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Both steric and electronic effects are pivotal in directing the regiochemical outcome of SNAr reactions on this compound. researchgate.netrsc.org The iodine atom at the C2 position, being the largest of the halogens, exerts significant steric hindrance, which can disfavor nucleophilic attack at this position and the adjacent C1 and C3 positions. youtube.com

Electronically, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C3 and C5 positions are ortho to the nitro group, and the C1 position is para. However, since C5 is unsubstituted, substitution is more likely to occur at the positions bearing a leaving group. The fluorine atom at C3 is directly ortho to the activating nitro group, making it a prime site for substitution. The iodine at C2 is also ortho to a fluorine atom and meta to the nitro group, while the fluorine at C1 is para to the nitro group. The relative lability of the leaving groups (I > Br > Cl > F) in SNAr reactions is also a critical factor, although this can be influenced by the specific electronic environment. rsc.orgmathnet.ru The interplay of these activating and directing effects, along with steric considerations, determines the ultimate product distribution in SNAr reactions of this versatile substrate.

Reduction Chemistry of the Nitro Group to Amine Derivatives

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and agrochemicals. jsynthchem.comd-nb.info

The selective reduction of the nitro group in this compound to yield 1,3-difluoro-2-iodo-4-aminobenzene is a key transformation that retains the synthetically useful iodo and fluoro substituents for further functionalization. Various methods have been developed for the selective reduction of nitroarenes in the presence of other reducible or sensitive functional groups. stackexchange.comscispace.com

Common reagents for this transformation include metal-acid systems (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation, and transfer hydrogenation. The choice of the reducing agent and reaction conditions is crucial to avoid side reactions, such as the reduction of the carbon-iodine or carbon-fluorine bonds.

A summary of common reduction methods for nitroarenes is presented in the table below:

| Reducing Agent/System | Typical Conditions | Comments |

| Sn/HCl or Fe/HCl | Acidic, aqueous media | Classical method, often requires stoichiometric amounts of metal. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Highly efficient, can sometimes lead to dehalogenation. |

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium (B1175870) formate (B1220265) | Milder conditions, often uses a catalyst like Pd/C. |

| Sodium Borohydride (NaBH₄) | In combination with a catalyst (e.g., NiCl₂, Pd/C) | Generally, NaBH₄ alone does not reduce nitro groups efficiently. jsynthchem.com |

| Sodium Sulfide (Na₂S) or Polysulfides | Aqueous or alcoholic solution | Known for selective reduction of one nitro group in dinitro compounds (Zinin reduction). stackexchange.com |

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitroarenes. scispace.com The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel.

The general reaction is as follows:

Ar-NO₂ + 3 H₂ --(Catalyst)--> Ar-NH₂ + 2 H₂O

For a substrate like this compound, careful selection of the catalyst and reaction conditions is necessary to achieve chemoselective reduction of the nitro group without affecting the halogen substituents. Dehalogenation, particularly of the carbon-iodine bond, can be a competing reaction under certain hydrogenation conditions. The use of specific catalysts, catalyst poisons (to reduce activity), or milder reaction conditions (lower pressure and temperature) can often mitigate this issue. For instance, transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst can sometimes offer better selectivity compared to using gaseous hydrogen.

Selective Reduction to Amino Derivatives (e.g., 1,3-Difluoro-2-iodo-4-aminobenzene)

Chemoselective Reduction with Stoichiometric Reagents (e.g., SnCl2·2H2O)

The nitro group of an aromatic compound can be reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups. nih.gov The reduction of aromatic nitro compounds to their corresponding anilines is a crucial transformation in industrial chemistry. wikipedia.org This can be achieved through various methods, such as catalytic hydrogenation or the use of stoichiometric reducing agents like tin(II) chloride (SnCl₂·2H₂O). wikipedia.org

In the context of this compound, the chemoselective reduction of the nitro group to an amine, while preserving the iodo and fluoro substituents, is a key transformation. Tin(II) chloride dihydrate is a commonly employed reagent for this purpose. The reaction typically proceeds in an acidic medium, where the Sn(II) species acts as the reducing agent.

While specific studies on the chemoselective reduction of this compound using SnCl₂·2H₂O are not extensively detailed in the provided search results, the general mechanism for the reduction of nitroarenes by SnCl₂ is well-established. The process involves a stepwise reduction of the nitro group.

Formation and Characterization of Intermediate Nitroso, Hydroxylamine (B1172632), and Azoxy Species

The reduction of a nitro group proceeds through several intermediate stages, including the formation of nitroso and hydroxylamine species. nih.gov The complete reduction to an amine involves a six-electron transfer. nih.gov

The initial two-electron reduction of a nitroarene (Ar-NO₂) yields a nitrosoarene (Ar-NO). This intermediate is highly reactive and is often difficult to isolate as it is rapidly reduced further. nih.govresearchgate.net The subsequent two-electron reduction of the nitrosoarene leads to the formation of a hydroxylamine (Ar-NHOH). nih.govnih.gov This hydroxylamine intermediate can then undergo a final two-electron reduction to yield the corresponding aniline (B41778) (Ar-NH₂). orientjchem.org

In some reaction conditions, condensation reactions between the intermediates can occur, leading to the formation of azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds. researchgate.net The formation of these dimeric species is influenced by factors such as the reaction medium (acidic vs. alkaline) and the nature of the reducing agent. researchgate.net For instance, in alkaline media, nitrobenzene (B124822) can be directly reduced to aniline, while in other conditions, azoxybenzene (B3421426) may be formed. researchgate.netorientjchem.org

The characterization of these transient intermediates often requires specialized techniques due to their high reactivity. While direct evidence for the isolation of nitroso, hydroxylamine, and azoxy intermediates from the reduction of this compound is not explicitly provided in the search results, their formation is inferred from the established mechanisms of nitro group reduction. researchgate.netorientjchem.org

Mechanistic Studies of Nitro Group Transformations and Functional Group Interconversions

The mechanism of nitro group reduction has been the subject of extensive study. The classical Haber-Lukashevich mechanism describes the stepwise hydrogenation of nitrobenzene to aniline via nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org This "hydrogenation" pathway involves the sequential addition of hydrogen molecules to the nitro group. orientjchem.org

Alternative mechanisms, such as the Dorfman mechanism, utilize modern orbital representations to describe the hydrogenation of the nitro group on various catalysts. researchgate.net The complexity of these mechanisms arises from the multistage nature of the reduction and the influence of various factors on the reaction rate. orientjchem.org

In the context of this compound, the presence of electron-withdrawing fluorine atoms and the bulky iodine atom can influence the kinetics and regioselectivity of the nitro group reduction. However, detailed mechanistic studies specifically for this compound are not available in the provided results. General principles suggest that electron-donating groups can hinder the reduction of the nitro group. nih.gov

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov The high reactivity of aryl iodides makes them excellent substrates for these transformations. wikipedia.org

Mizoroki-Heck Reaction: This reaction, also known as the Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org While specific examples with this compound are not provided, the general applicability of the Mizoroki-Heck reaction to aryl iodides suggests its potential for modifying this molecule. wikipedia.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is widely used to form C(sp²)-C(sp) bonds under mild conditions. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.org A study on the Sonogashira cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) demonstrated a quantitative yield, highlighting the efficiency of this reaction for nitro-substituted aryl iodides. nih.gov This suggests that this compound would be a viable substrate for Sonogashira coupling. nih.govrsc.orgorganic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction is one of the most efficient methods for constructing C-C bonds and is widely used in both academic and industrial settings. libretexts.orgmdpi.com The reaction generally tolerates a wide range of functional groups, including the nitro group. mdpi.comresearchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the Suzuki-Miyaura coupling. mdpi.com Given the successful coupling of other nitroarenes, it is highly probable that this compound can participate in Suzuki-Miyaura reactions to form biaryl structures. researchgate.netnih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Mizoroki-Heck | Aryl Halide + Alkene | Palladium Catalyst + Base | Forms substituted alkenes. wikipedia.orgnih.gov |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Forms arylalkynes under mild conditions. wikipedia.orglibretexts.org |

| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Highly versatile for C-C bond formation, tolerates many functional groups. libretexts.orgmdpi.com |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Condensation)

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming aryl-aryl and aryl-heteroatom bonds. organic-chemistry.org

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl compound at elevated temperatures. organic-chemistry.org A variation, often referred to as Ullmann-type reactions, involves the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and various nucleophiles, such as phenoxides, to form ethers. organic-chemistry.org While specific applications of the Ullmann condensation with this compound are not detailed in the search results, the general utility of this reaction for aryl iodides suggests its potential applicability.

Mechanistic Pathways in Metal-Mediated Aryl Iodide Transformations

The mechanistic pathways of palladium-catalyzed cross-coupling reactions generally involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I). libretexts.org This is often the rate-determining step.

Transmetalation: The organopalladium(II) intermediate then reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling), transferring the organic group to the palladium center. libretexts.orglibretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. youtube.com In the case of copper-catalyzed reactions like the Ullmann condensation, the mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Reactivity at the Fluorine Centers

The fluorine atoms on the ring are activated towards nucleophilic attack due to the presence of the ortho- and para-nitro group. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate is a critical factor in facilitating the displacement of fluoride (B91410), which is a poor leaving group in the absence of such activation.

The fluorine atoms in polyfluorinated aromatic compounds are susceptible to displacement by a range of nucleophiles through the SNAr mechanism. nih.govnih.gov In the case of this compound, the fluorine atom at C-3, which is ortho to the activating nitro group, is particularly activated towards substitution. The fluorine at C-1 is also activated, being para to the nitro group.

Common nucleophiles that can displace these fluorine atoms include:

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form ethers.

Nitrogen Nucleophiles: Amines (primary and secondary) can be used to introduce amino groups.

Sulfur Nucleophiles: Thiols are effective nucleophiles, often showing high reactivity towards displacing activated fluorine atoms to form thioethers. nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from nitroalkanes or malonates, can also be employed to form new carbon-carbon bonds. nih.gov

The general scheme for such a reaction is presented below:

Table 1: Nucleophilic Aromatic Substitution (SNAr) of a Fluorine Atom

| Reactant | Nucleophile (Nu⁻) | Product |

| This compound | R-O⁻ (Alkoxide) | 1-Alkoxy-3-fluoro-2-iodo-4-nitrobenzene or 3-Alkoxy-1-fluoro-2-iodo-4-nitrobenzene |

| This compound | R₂NH (Amine) | N-(3-Fluoro-2-iodo-4-nitrophenyl)dialkylamine or N-(1-Fluoro-2-iodo-4-nitrophenyl)dialkylamine |

| This compound | R-S⁻ (Thiolate) | 1-Fluoro-3-(alkylthio)-2-iodo-4-nitrobenzene or 3-Fluoro-1-(alkylthio)-2-iodo-4-nitrobenzene |

Note: The table shows potential products. The actual regioselectivity depends on reaction conditions and the specific nucleophile used.

Achieving selective functionalization of one fluorine atom in the presence of others in polyfluorinated aromatics is a significant challenge and a key goal in synthetic chemistry. nih.gov Selectivity is governed by the electronic and steric environment of each fluorine atom. In this compound, the two fluorine atoms are in non-equivalent positions.

Electronic Differentiation: The fluorine at C-3 is ortho to the strongly electron-withdrawing nitro group and meta to the other fluorine. The fluorine at C-1 is para to the nitro group and meta to the iodine. The position ortho to the nitro group is generally the most activated site for nucleophilic attack due to the strong resonance and inductive stabilization of the intermediate. researchgate.net

Kinetic vs. Thermodynamic Control: By carefully controlling reaction conditions such as temperature, solvent, and reaction time, it may be possible to selectively substitute one fluorine atom over the other. Lower temperatures often favor the kinetically preferred product, which is typically the one formed from the attack at the most electronically activated site.

Choice of Nucleophile: The nature of the nucleophile can also influence selectivity. Bulky nucleophiles may preferentially attack the less sterically hindered fluorine position.

Strategies for selective functionalization often involve sequential SNAr reactions, where one fluorine is replaced under a specific set of conditions, followed by the replacement of the second fluorine under different, often more forcing, conditions. nih.gov The introduction of the first nucleophile alters the electronic properties of the ring, influencing the reactivity of the remaining fluorine atom for a subsequent reaction.

Intramolecular and Intermolecular Interactions of Ortho-Substituents and Their Impact on Reactivity and Selectivity

The substituents at the 1, 2, 3, and 4 positions of the benzene (B151609) ring create a specific electronic and steric environment that profoundly influences the molecule's reactivity. The ortho-relationship between the iodine at C-2 and the fluorine at C-3, as well as the iodine at C-2 and the fluorine at C-1, introduces significant interactions.

The primary activating group for nucleophilic substitution is the nitro group at C-4. lumenlearning.com Its powerful electron-withdrawing effect, through both resonance and induction, polarizes the C-F bonds and stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.

The impact of the ortho-substituents can be summarized as follows:

Table 2: Impact of Ortho-Substituents on Reactivity

| Substituent | Position | Effect on Reactivity/Selectivity |

| **Nitro Group (NO₂) ** | C-4 | Primary Activating Group: Strongly activates both C1-F and C3-F positions towards nucleophilic attack via resonance and inductive effects. Stabilizes the anionic transition state. lumenlearning.com |

| Iodine (I) | C-2 | Inductive Effect: As an electronegative halogen, it exerts an electron-withdrawing inductive effect, which further increases the electrophilicity of the adjacent carbon atoms (C-1 and C-3), making the attached fluorines more susceptible to attack. lumenlearning.com |

| Fluorine (F) | C-1 / C-3 | Inductive Effect: Contributes to the overall electron-deficient nature of the aromatic ring. |

The proximity of the nitro group to a halogen has been shown to enhance the rate of nucleophilic substitution at that position. researchgate.net In studies on analogous compounds like 1,3-dichloro-4-nitrobenzene, it was observed that the halogen at the position ortho to the nitro group is displaced faster than the one at the para position. researchgate.net This is attributed to an enhanced inductive effect due to the shorter distance. researchgate.net Applying this principle to this compound, it is expected that the fluorine at C-3 would be more reactive towards nucleophiles than the fluorine at C-1. The iodine atom at the C-2 position further contributes to the electron deficiency at the C-1 and C-3 carbons through its inductive pull, thereby activating both C-F bonds.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1,3-Difluoro-2-iodo-4-nitrobenzene in solution. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis.

Fluorine-19 NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. amazonaws.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 1 and 3.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, while the iodine atom (-I) is less electronegative and larger. These differing electronic environments would lead to distinct chemical shifts for F-1 and F-3. Furthermore, spin-spin coupling between the two fluorine nuclei (³JF-F) and between each fluorine and the aromatic protons (³JH-F and ⁴JH-F) would result in complex splitting patterns, providing further structural confirmation.

Table 1: Expected ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| F-1 | Dependent on reference and solvent | Doublet of doublets | ³JF1-F3, ³JF1-H6 |

| F-3 | Dependent on reference and solvent | Doublet of doublets | ³JF1-F3, ⁴JF3-H5 |

Note: This is a predictive table based on spectroscopic principles. Actual values may vary.

¹H and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum for this compound is expected to show two signals for the two protons on the benzene (B151609) ring. A patent for the synthesis of related compounds provides specific data for this molecule, indicating multiplet signals between δ 8.12-8.17 ppm and δ 7.04-7.08 ppm. googleapis.com The proton at position 5 (H-5) would be coupled to the adjacent proton at position 6 (H-6) (³JH-H) and to the fluorine at position 3 (⁴JH5-F3). Similarly, H-6 would be coupled to H-5 (³JH-H) and the fluorine at position 1 (³JH6-F1). This results in complex multiplet patterns.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The carbons directly bonded to fluorine (C-1 and C-3) will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically large. The carbon attached to the iodine (C-2) is expected to be shifted to a higher field (lower ppm value) due to the heavy atom effect. uni-muenchen.de The carbon bearing the nitro group (C-4) will be deshielded and appear at a lower field.

Table 2: Observed and Expected NMR Data for this compound

| Nucleus | Atom Position | Observed/Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-5 | 8.12 - 8.17 googleapis.com | Multiplet |

| ¹H | H-6 | 7.04 - 7.08 googleapis.com | Multiplet |

| ¹³C | C-1 | Predicted High Field | Doublet (¹JC-F) |

| ¹³C | C-2 | Predicted High Field (Heavy Atom Effect) | Singlet |

| ¹³C | C-3 | Predicted High Field | Doublet (¹JC-F) |

| ¹³C | C-4 | Predicted Low Field | Singlet |

| ¹³C | C-5 | Predicted Mid Field | Doublet (³JC-F) |

| ¹³C | C-6 | Predicted Mid Field | Doublet (²JC-F) |

Note: ¹³C data is predictive based on spectroscopic principles.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their through-bond coupling and spatial proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum of this compound would show a correlation peak between the H-5 signal and the C-5 signal, and another between the H-6 and C-6 signals, thus assigning these specific carbon resonances.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the benzene ring would also be Raman active.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: This is a predictive table based on typical group frequencies.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a compound in its solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine the three-dimensional arrangement of its atoms, including bond lengths, bond angles, and torsion angles.

This analysis would confirm the planar structure of the benzene ring and the positions of all substituents. Furthermore, it would reveal the nature of intermolecular interactions in the crystal lattice, such as halogen bonding (involving the iodine atom), dipole-dipole interactions (from the polar C-F and NO₂ groups), and π-π stacking between the aromatic rings. These interactions govern the packing of the molecules in the solid state and influence the material's physical properties. While no crystal structure for this compound is currently reported in the Cambridge Structural Database, this technique remains the gold standard for unambiguous solid-state structural elucidation.

Analysis of Halogen Bonding Interactions (e.g., I···X interactions)

A key feature of interest in the crystal structure of this compound would be the presence and nature of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this molecule, the iodine atom, rendered electron-deficient by the adjacent electron-withdrawing nitro and fluoro groups, is a prime candidate to act as a halogen bond donor.

In the absence of experimental data for the title compound, a hypothetical data table for such interactions is presented below, based on typical values observed in similar halogenated nitroaromatic compounds.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) (Hypothetical) | C-I···X Angle (°) (Hypothetical) |

| Halogen Bond | I | O (nitro) | 2.90 - 3.20 | 160 - 175 |

| Halogen Bond | I | F | 3.00 - 3.30 | 155 - 170 |

This table is for illustrative purposes only and does not represent published data for this compound.

Conformational Analysis and Molecular Packing in the Solid State

The conformation of the this compound molecule in the solid state would be determined from the crystallographic data. A key conformational feature is the dihedral angle between the plane of the nitro group and the benzene ring. Significant twisting can occur to alleviate steric strain between the bulky iodine atom and the nitro group.

The molecular packing describes how individual molecules are arranged in the crystal lattice. This arrangement is a consequence of the interplay of various intermolecular forces, including halogen bonds, dipole-dipole interactions, and van der Waals forces. The analysis would involve identifying packing motifs, such as chains, layers, or more complex three-dimensional networks. The relative positioning of the fluoro, iodo, and nitro substituents would be crucial in directing these packing arrangements.

For instance, molecules might align in a head-to-tail fashion to optimize dipole-dipole interactions. The halogen bonds would likely play a significant role in linking these aligned molecules into extended structures. A detailed analysis would quantify the intermolecular distances and angles that define the packing architecture.

Computational Chemistry and Theoretical Studies on 1,3 Difluoro 2 Iodo 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of many-body systems. For 1,3-difluoro-2-iodo-4-nitrobenzene, DFT calculations can elucidate its molecular structure, stability, and propensity to engage in chemical reactions.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies (ΔE‡) or Gibbs free energies of activation (ΔG‡). This information is crucial for predicting reaction rates and understanding mechanisms.

For instance, in electrophilic aromatic substitution reactions, a common transformation for benzene (B151609) derivatives, DFT can be used to model the step-by-step mechanism. A theoretical study on the nitration of nitrobenzene (B124822) using DFT with the B3LYP functional and a 6-31G* basis set has shown that the energy of each intermediate and transition state can be calculated to predict the most feasible reaction pathway. bohrium.com This approach reveals that for an electron-withdrawing group like nitro, electrophilic attack at the meta position is energetically favored over the ortho or para positions due to a lower activation barrier. bohrium.com

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, where this compound would be highly reactive, DFT can predict the relative rates of substitution at different positions. Studies on related substituted nitroarenes have demonstrated a strong correlation between computed thermodynamic parameters (like reaction enthalpies) and experimentally determined reaction rates. nih.gov By calculating the energies of the Meisenheimer complex intermediates and the corresponding transition states, one can predict which leaving group (in this case, fluoride (B91410) or iodide) is more likely to be displaced and at which position the nucleophilic attack is most favorable. These calculations confirm that the presence of multiple electron-withdrawing groups significantly lowers the activation barrier for nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Energy Parameters for a Reaction Pathway

| Species/State | Description | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | Isolated molecule and nucleophile | - | 0.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate | - | ΔG‡ |

| Intermediate | Meisenheimer complex | - | - |

| Products | Substituted molecule and leaving group | - | ΔG_rxn |

Note: This table is illustrative. Actual values require specific DFT calculations for a given reaction of this compound.

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations provide detailed insights into electron density distribution, molecular electrostatic potential (MESP), and frontier molecular orbitals (FMOs).

The Molecular Electrostatic Potential (MESP) map visually represents the charge distribution on the molecule's surface. For this compound, the MESP would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro group and the fluorine atoms, while regions of positive potential (electron-deficient) would be concentrated on the aromatic ring carbons and the iodine atom's σ-hole. This map is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. A computational study on the related 1,2,3-trichloro-4-nitrobenzene molecule confirms these patterns, showing strong negative potential near the nitro group's oxygens and positive regions on the hydrogens and near the halogens. ajgreenchem.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajgreenchem.com The energy of the LUMO indicates the ability of a molecule to accept electrons, making it a key descriptor for electrophilicity. The energy of the HOMO represents the ability to donate electrons, indicating nucleophilicity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a small gap suggests high reactivity.

For this compound, the strong electron-withdrawing effects of the nitro and fluoro groups would significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The LUMO is expected to be delocalized over the nitrobenzene ring system, with large coefficients on the carbons ortho and para to the nitro group. The HOMO would likely have significant contributions from the iodine and fluorine lone pairs.

Table 2: Representative FMO Data for a Substituted Nitrobenzene (Based on 1,2,3-Trichloro-4-nitrobenzene)

| Parameter | B3LYP/6-311++G(d,p) | Unit | Significance for this compound |

| HOMO Energy | -7.98 | eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -3.45 | eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.53 | eV | Predicts chemical reactivity and stability |

Data adapted from a study on 1,2,3-trichloro-4-nitrobenzene and is illustrative for the target compound. ajgreenchem.com

Quantum Chemical Studies of Halogen and Nitro Group Effects on Aromatic Ring Systems

The chemical behavior of this compound is dictated by the interplay of its four substituents. Quantum chemical calculations can dissect the individual and collective electronic effects of these groups.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance (-R) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, primarily at the ortho and para positions. ajgreenchem.com Its presence is the dominant factor in making the aromatic ring of this compound highly electron-deficient.

Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs. In substituted benzenes, the inductive effect of fluorine typically dominates, further deactivating the ring.

Iodine Atom (-I): Iodine is the least electronegative of the halogens. It exhibits a weak -I effect and a weak +R effect. A unique feature of iodine (and other heavier halogens) is its ability to form halogen bonds—a non-covalent interaction where the electropositive region on the halogen (the σ-hole) acts as a Lewis acid.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape and the influence of a solvent on the molecule's structure and dynamics.

For a semi-rigid molecule like this compound, the primary conformational flexibility involves the rotation of the nitro group around the C-N bond. MD simulations can map the energy landscape of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The planarity of the nitro group with respect to the benzene ring is influenced by steric hindrance from the adjacent iodine and fluorine atoms.

MD is particularly powerful for studying solvation. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or DMSO), one can analyze how the solvent organizes around the solute. up.pt Studies on nitrobenzene in water have shown how water molecules interact with the polar nitro group while avoiding the hydrophobic phenyl ring. up.pt For this compound, an MD simulation would provide detailed information on:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shells. nih.gov

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, indicating its solubility.

Dynamic Properties: How the molecule tumbles and diffuses within the solvent, which is influenced by its size, shape, and specific interactions with the solvent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. up.pt If a series of related compounds, including this compound, were tested for a specific reaction type (e.g., rate of reaction with a common nucleophile), a QSAR model could be developed to predict the reactivity of new, untested analogues.

The process involves several key steps:

Data Set Collection: A group of molecules with measured reactivity data (the dependent variable) is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors (independent variables) to the measured reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For nitroaromatic compounds, QSAR models have been successfully developed to predict properties like toxicity and reduction potential. nih.govresearchgate.net A QSAR model for the reactivity of this compound and its analogues would likely identify descriptors related to electrophilicity (e.g., LUMO energy, partial charge on aromatic carbons) as being highly significant.

Table 3: Components of a QSAR Study for Reactivity

| Component | Description | Example for Nitroaromatics |

| Endpoint | The measured property to be modeled. | Reaction rate constant (k) with a nucleophile. |

| Descriptors | Numerical representations of molecular structure. | LUMO energy, molecular surface area, dipole moment, specific atomic charges. |

| Algorithm | The statistical method used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| Validation | Methods to assess model quality and predictability. | Cross-validation (Q²), external test set prediction (R²_pred). |

Applications in Advanced Organic Synthesis and Material Science

Role as a Precursor in the Synthesis of Biologically Active Molecules

The structural motifs present in 1,3-Difluoro-2-iodo-4-nitrobenzene are frequently found in biologically active compounds, making it a crucial starting material in the pharmaceutical and agrochemical industries.

Fluorinated aromatic compounds are of significant interest in drug design due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The presence of the difluoro pattern, along with the reactive iodo and nitro functionalities, makes this compound a valuable scaffold for the synthesis of novel pharmaceutical intermediates. The nitro group can be readily reduced to an amine, a common functional group in many drug molecules, while the iodine atom can participate in various cross-coupling reactions to build molecular complexity.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its potential is evident in the synthesis of structurally related compounds. For instance, fluorinated anilines, which can be synthesized from nitroaromatics, are key components in a variety of therapeutic agents. The principles of fragment-based drug design often utilize such highly functionalized small molecules to build potent and selective inhibitors for various biological targets.

Similar to its role in pharmaceuticals, this compound serves as a valuable precursor in the development of new agrochemicals, such as herbicides and fungicides. The introduction of fluorine atoms into agrochemicals can lead to increased efficacy and metabolic stability. The reactive sites on the molecule allow for the attachment of various other functional groups, leading to the creation of diverse libraries of compounds for screening and optimization of herbicidal or fungicidal activity. For example, derivatives of uracil, which can be synthesized from precursors containing similar functionalities, have shown herbicidal effects.

Building Block for Complex Polyfunctionalized Aromatics and Heterocyclic Systems

The reactivity of the iodine and nitro groups, coupled with the activating effect of the fluorine atoms, makes this compound an ideal substrate for constructing complex aromatic and heterocyclic systems. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful tools for forming carbon-carbon bonds.

These reactions allow for the introduction of a wide variety of substituents at the 2-position, leading to the formation of highly substituted aromatic compounds. Furthermore, the nitro group can be a versatile handle for further transformations. It can be reduced to an amino group, which can then be used to construct a wide range of heterocyclic systems through condensation and cyclization reactions.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid | Biaryl or Styrenyl Derivative |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne Derivative |

| Heck Coupling | Alkene | Substituted Alkene |

Development of New Fluorinated Materials with Tailored Properties

The incorporation of fluorine into polymers and other materials can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. This compound, as a fluorinated building block, has potential applications in the synthesis of high-performance materials.

Fluorinated polymers, such as poly(aryl ether)s and polyimides, are known for their exceptional thermal and chemical stability. rsc.orgbit.edu.cnnih.gov Monomers derived from this compound could be used in the synthesis of such high-performance polymers. The fluorine atoms contribute to the polymer's stability, while the other functional groups can be utilized to create specific polymer architectures and cross-linking capabilities, leading to materials with enhanced durability for demanding applications in aerospace, electronics, and protective coatings.

The unique electronic properties conferred by the fluorine and nitro groups make this compound a potential precursor for the synthesis of fluoro-liquid crystals. beilstein-journals.orgnih.govnih.govrsc.org The polarity and rigidity of the aromatic core can be fine-tuned through chemical modifications at the iodo and nitro positions to achieve the desired mesomorphic properties. Additionally, this compound can serve as an intermediate in the production of various specialty chemicals where the specific substitution pattern is required to achieve desired performance characteristics. agcchem.com

Insufficient Information Found for Specific Applications of this compound

Following a comprehensive search for the applications of the chemical compound this compound in the specified fields, it has been determined that there is a lack of available scientific literature detailing its direct utilization in catalysis, ligand design, or advanced analytical chemistry. The search did not yield specific research findings, data, or examples of its use as a reagent, standard, or precursor for catalytic derivatives as required by the outlined article structure.

The functional groups present in this compound, such as the iodo-substituent, suggest its potential as a reactive intermediate in various organic transformations, including cross-coupling reactions which are fundamental in the synthesis of complex molecules for catalysis and materials science. The nitro and fluoro groups could also impart unique electronic and physical properties to its derivatives. However, without explicit studies and documented applications, any discussion on its role in these areas would be speculative and would not adhere to the strict requirement for scientifically accurate and source-based information.

Similarly, no instances of this compound being used as a reagent or standard in advanced analytical chemistry techniques were found in the available resources.

Therefore, the requested sections of the article, "6.4. Utilization in Catalysis and Ligand Design through Derivative Synthesis" and "6.5. Applications in Advanced Analytical Chemistry as a Reagent or Standard," cannot be generated with the required level of detail, accuracy, and adherence to the provided outline due to the absence of relevant scientific information in the public domain. Further research and publication in this specific area would be necessary to provide the content as requested.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methods for Fluoroiodonitrobenzenes

The synthesis of fluorinated organic molecules is in high demand due to their wide applications in pharmaceutical and agricultural sciences. rsc.org Historically, the synthesis of fluorinated aromatics has been challenging due to the high reactivity of fluorine and the lack of suitable fluorinating agents. numberanalytics.com However, recent advancements have led to the development of new electrophilic and nucleophilic fluorinating agents, as well as transition metal-catalyzed and electrochemical fluorination methods, offering improved efficiency and selectivity. numberanalytics.comnumberanalytics.com

A promising area of research involves the use of aryne intermediates for the synthesis of fluorinated compounds. rsc.orgresearchgate.netrsc.org This approach has been successfully employed to create a variety of fluorinated aromatic and heterocyclic molecules. rsc.orgresearchgate.net Future work will likely focus on refining these methods to improve yields, reduce reaction times, and expand the substrate scope, making the synthesis of complex fluoroiodonitrobenzenes more practical and cost-effective. The development of one-pot synthesis protocols, starting from readily available precursors, is also a key area of interest. For instance, a one-pot, four-step synthesis of 1-phenyl-2-methylcyclobutene, a precursor for certain difluorobenzenes, has been demonstrated. jmu.edu

Table 1: Comparison of Traditional vs. Emerging Fluorination Techniques

| Feature | Traditional Methods | Emerging Methods (e.g., Photocatalytic, Electrochemical) |

| Reaction Conditions | Harsh (e.g., high temperatures, strong acids/bases) | Mild (e.g., room temperature, ambient pressure) |

| Reagents | Often toxic (e.g., elemental fluorine, HF) | More benign and readily available |

| Selectivity | Often poor, leading to mixtures of isomers | High regioselectivity and chemoselectivity |

| Sustainability | Generates significant hazardous waste | More environmentally friendly, sometimes reagent-free |

Exploration of C-F, C-I, and C-N Bond Activation Strategies for Cascade Reactions

The selective activation of the carbon-fluorine (C-F), carbon-iodine (C-I), and carbon-nitrogen (C-N) bonds within 1,3-difluoro-2-iodo-4-nitrobenzene opens up a vast landscape for the construction of complex molecular architectures through cascade reactions. The ability to sequentially or orthogonally functionalize these bonds is a key area of future research.

C-F Bond Activation: The C-F bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, recent progress has been made using transition-metal catalysts and metalloenzymes. nih.govrsc.orgresearchgate.netnih.gov Research is ongoing to develop more efficient and milder methods for C-F bond cleavage, which would enable its participation in cascade sequences. rsc.org Density Functional Theory (DFT) calculations are being used to understand the mechanisms of C-F bond activation and to design more effective catalysts. nih.govnih.gov

C-I Bond Activation: The C-I bond is the most labile of the carbon-halogen bonds and is readily activated by various transition metals, making it an ideal starting point for cross-coupling reactions and other transformations. Future research will likely focus on developing novel cascade reactions that initiate with C-I bond activation, followed by subsequent functionalization of the C-F or C-N bonds.

C-N Bond Activation: The nitro group (C-NO2) is a versatile functional group that can act as a strong electron-withdrawing group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr) or be transformed into other functionalities. rsc.orgelsevierpure.com Recent advancements have focused on the direct transformation of nitro groups, including C-N bond cleavage through palladium-catalyzed cross-coupling reactions. rsc.orgelsevierpure.com The development of cascade reactions involving the selective activation and transformation of the nitro group is a promising area for future exploration.